molecular formula C11H19N3O2 B13643272 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cat. No.: B13643272
M. Wt: 225.29 g/mol
InChI Key: YPNXHJHJNMQKQO-UHFFFAOYSA-N
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Description

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is a complex organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by subsequent functionalization to introduce the amino and methyl groups. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the pyrazole ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and methyl groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Uniqueness

2-Amino-5-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-5-(3,5-dimethylpyrazol-1-yl)-2-methylpentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8-7-9(2)14(13-8)6-4-5-11(3,12)10(15)16/h7H,4-6,12H2,1-3H3,(H,15,16)

InChI Key

YPNXHJHJNMQKQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(C)(C(=O)O)N)C

Origin of Product

United States

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